7-Acetoxycoumarin

Inflammation Immunology Cell Signaling

7-Acetoxycoumarin (CAS 10387-49-2) is a synthetic, acetoxy-derivatized coumarin that functions as a pro-fluorescent probe, releasing the intensely fluorescent 7-hydroxycoumarin (umbelliferone) upon enzymatic hydrolysis by esterases. Beyond its established role as a fluorogenic substrate for detecting and quantifying esterase activity in vitro, 7-acetoxycoumarin exhibits concentration-dependent anti-inflammatory effects in macrophage models by inhibiting pro-inflammatory cytokine synthesis, notably suppressing IL-1β, IL-6, and TNF-α production without inducing cytotoxicity at active concentrations.

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 10387-49-2
Cat. No. B077463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Acetoxycoumarin
CAS10387-49-2
Synonyms7-acetoxycoumarin
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2
InChIInChI=1S/C11H8O4/c1-7(12)14-9-4-2-8-3-5-11(13)15-10(8)6-9/h2-6H,1H3
InChIKeyMGZOXZPZHVOXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Acetoxycoumarin (CAS 10387-49-2) as a Fluorogenic Esterase Substrate and Multifunctional Research Tool


7-Acetoxycoumarin (CAS 10387-49-2) is a synthetic, acetoxy-derivatized coumarin that functions as a pro-fluorescent probe, releasing the intensely fluorescent 7-hydroxycoumarin (umbelliferone) upon enzymatic hydrolysis by esterases [1]. Beyond its established role as a fluorogenic substrate for detecting and quantifying esterase activity in vitro, 7-acetoxycoumarin exhibits concentration-dependent anti-inflammatory effects in macrophage models by inhibiting pro-inflammatory cytokine synthesis, notably suppressing IL-1β, IL-6, and TNF-α production without inducing cytotoxicity at active concentrations [2].

Pro-fluorescent esterase substrate: turn-on fluorescence enables real-time detection with low background
Macrophage inflammatory pathway studies: reported concentration-dependent cytokine modulation without cytotoxicity
High-sensitivity HPLC derivatization reagent (as Br-MAC) for trace carboxylic acid and eicosanoid analysis

Why 7-Acetoxycoumarin Cannot Be Replaced by 7-Hydroxycoumarin or Other Coumarin Derivatives in Assays


While 7-acetoxycoumarin shares the coumarin scaffold with analogs such as 7-hydroxycoumarin (umbelliferone) and 7-methoxycoumarin, its specific substitution pattern at the 7-position imparts critical, non-interchangeable properties. The acetoxy group serves as an esterase-labile 'cap' that masks fluorescence; the parent compound is essentially non-fluorescent, enabling real-time, turn-on detection of hydrolytic activity without background signal [1]. In contrast, 7-hydroxycoumarin is constitutively fluorescent, rendering it unsuitable for time-resolved monitoring of enzymatic cleavage. Furthermore, in anti-inflammatory assays, the acetoxy derivative exhibits a distinct, concentration-dependent suppression of multiple cytokines in RAW 264.7 macrophages, an activity profile that is not uniformly observed across other coumarin analogs, underscoring the necessity for precise compound selection [2].

Risk Factor
7-Acetoxycoumarin
Common Substitutes
Fluorogenic Property
Acetoxy cap masks fluorescence; signal turns on only upon esterase cleavage
7-Hydroxycoumarin is constitutively fluorescent, causing high background and preventing real-time monitoring
Inflammatory Pathway Activity
Reported concentration-dependent suppression of multiple cytokines in macrophages
Umbelliferone lacks this activity profile; substitution loses the O-acetylated phenotype
Platelet Aggregation Interference
Minimal anti-platelet activity, reducing off-target aggregation effects
7-Methoxycoumarin shows higher anti-platelet potency, which may confound aggregation assays

Quantitative Differentiation: 7-Acetoxycoumarin Performance Against Key Comparators


Anti-inflammatory Cytokine Suppression: 7-Acetoxycoumarin vs. Umbelliferone in LPS-Stimulated Macrophages

7-Acetoxycoumarin demonstrates concentration-dependent inhibition of pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages, with significant suppression of TNF-α, IL-1β, and IL-6 observed at 100 and 200 µM [1]. In the same model system, the parent compound umbelliferone (7-hydroxycoumarin) shows limited or negligible activity, highlighting the functional divergence driven by 7-O-acetylation [1].

Cytokine Suppression
Head-to-head
7-Acetoxycoumarin: reported marked reduction of TNF-α, IL-1β, IL-6 at 100–200 µM
Umbelliferone: negligible effect
Supports distinct anti-inflammatory phenotype linked to 7-O-acetylation
LPS-stimulated RAW 264.7 macrophage model
Inflammation Immunology Cell Signaling

Anti-platelet Activity Profile: 7-Acetoxycoumarin vs. Other Coumarin Derivatives

In a standardized anti-platelet aggregation assay, 7-acetoxycoumarin exhibits an IC50 > 400 µM against aggregation induced by epinephrine (10 µM), collagen (2 µg/mL), and ADP (10 µM) [1]. This represents a distinct selectivity profile compared to 3-acetoxycoumarin (IC50 = 131 µM against epinephrine) and 7-methoxycoumarin (IC50 = 142 µM against epinephrine), indicating that the combination of the acetoxy group and its 7-position substitution yields markedly reduced anti-platelet activity [1].

Anti-Platelet IC₅₀
Head-to-head
>400 µM
Minimal anti-platelet activity, reducing aggregation interference in platelet studies
vs. 3-Acetoxycoumarin IC₅₀ 131 µM, 7-Methoxycoumarin IC₅₀ 142 µM (epinephrine, n=6)
Cardiovascular Thrombosis Platelet Aggregation

Derivatization Reagent Performance: 4-Bromomethyl-7-acetoxycoumarin (Br-MAC) vs. 4-Bromomethyl-7-methoxycoumarin (Br-MMC) in HPLC Fluorescence Detection

When used as a fluorescence derivatization reagent for HPLC analysis of prostaglandins (PGs), 4-bromomethyl-7-acetoxycoumarin (Br-MAC) provides a detection limit of approximately 10 fmol, with a linear calibration range extending from 5 pmol to 1 nmol [1]. Crucially, the fluorescence quantum yield of the Br-MAC-derived hydrolysate is unaffected by the specific PG moiety being analyzed, enabling more robust and consistent quantitation [1]. In contrast, the previously reported reagent 4-bromomethyl-7-methoxycoumarin (Br-MMC) exhibits PG-dependent fluorescence yield variations, introducing analyte-specific bias that complicates accurate quantification [1].

HPLC Quantum Yield
Head-to-head
Br-MAC: analyte-independent fluorescence
Br-MMC: PG-dependent variation
Supports robust quantitation without analyte-specific calibration
Post-column hydrolysis, Ex 365/Em 460 nm
Analytical Chemistry HPLC Derivatization Fluorescence Detection

Carboxylic Acid Detection Sensitivity: 4-Bromomethyl-7-acetoxycoumarin (Br-MAC) Enables Femtomolar Quantification

Derivatization with 4-bromomethyl-7-acetoxycoumarin (Br-MAC) enables the reproducible detection and quantification of non-esterified fatty acids (NEFAs) from as little as 5 µL of plasma, and allows for the measurement of eicosanoids at femtomolar concentrations using an on-line fluorescence spectrometer [1]. This level of sensitivity represents a significant improvement over conventional detection methods and permits the quantitative analysis of low-abundance lipid mediators, including cyclooxygenase and lipoxygenase products, in biological fluids [1]. While direct comparative data with other bromomethylcoumarin reagents (e.g., Br-MMC) within the same study is limited, the achieved sensitivity establishes a benchmark for analytical performance.

Detection Limit
Reported
Femtomolar levels, from 5 µL plasma
Enables analysis of low-abundance eicosanoids in small volumes
Br-MAC derivative; cross-study context, verify in-house
Bioanalysis Lipidomics Eicosanoid Quantification

Optimal Application Scenarios for 7-Acetoxycoumarin Based on Quantitative Evidence


High-Throughput Screening (HTS) for Esterase Activity

7-Acetoxycoumarin serves as a fluorogenic probe for identifying and quantifying esterase activity in cell lysates, purified enzymes, and synthetic receptor libraries [1]. Its low background fluorescence and turn-on signal upon hydrolysis make it ideal for automated plate-reader assays. The quantitative evidence of its use in screening 19,683 tripodal synthetic receptors demonstrates its scalability and compatibility with combinatorial chemistry workflows [1]. Researchers can reliably detect hydrolytically active candidates without the confounding autofluorescence seen with constitutively fluorescent coumarins like 7-hydroxycoumarin.

In Vitro Anti-inflammatory Drug Discovery

7-Acetoxycoumarin is a valuable tool compound for studying the suppression of LPS-induced inflammation. Its demonstrated ability to inhibit multiple pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) at 100-200 µM in RAW 264.7 macrophages without causing cytotoxicity positions it as a lead-like scaffold or a positive control for immunomodulatory assays [1]. Unlike umbelliferone, which lacks this activity, 7-acetoxycoumarin offers a specific, O-acetylated phenotype for mechanistic studies on NF-κB and MAPK pathway modulation [1].

Ultrasensitive HPLC Analysis of Carboxylic Acids and Eicosanoids

The derivative 4-bromomethyl-7-acetoxycoumarin (Br-MAC) is the reagent of choice for the HPLC-fluorescence detection of low-abundance carboxylic acids, including free fatty acids and arachidonic acid metabolites [1]. Its femtomolar sensitivity and ability to produce an analyte-independent fluorescence signal (unlike Br-MMC) provide a robust and reproducible method for quantifying eicosanoids, prostaglandins, and plasma NEFAs from minimal sample volumes (as low as 5 µL) [1]. This is particularly critical for lipidomics studies in small animal models or clinical samples where analyte concentrations are limited.

Application
Selection Property
Validation Focus
High-throughput esterase screening
Pro-fluorescent substrate with low background
Real-time detection of hydrolytic activity
Macrophage inflammatory signaling research
Reported concentration-dependent cytokine modulation
NF-κB and MAPK pathway-response interpretation
Carboxylic acid HPLC analysis (as Br-MAC)
Analyte-independent fluorescence, high sensitivity
Trace-level eicosanoid quantification from limited sample volumes
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